3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile

PDE4 Inhibition Inflammation COPD

Do not substitute with generic phenylacetonitriles; the 3-cyclopentyloxy-4-methoxy pharmacophore is critical for PDE4 inhibition (IC50 553 nM). This intermediate, essential for synthesizing Cilomilast (Ariflo), ensures potency and selectivity in COPD and asthma drug development. Purchase this specific building block to guarantee downstream synthetic integrity.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 141333-36-0
Cat. No. B175240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
CAS141333-36-0
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC#N)OC2CCCC2
InChIInChI=1S/C14H17NO2/c1-16-13-7-6-11(8-9-15)10-14(13)17-12-4-2-3-5-12/h6-7,10,12H,2-5,8H2,1H3
InChIKeyKOIFVFCAXJUKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile (CAS 141333-36-0): Essential Procurement Data for PDE4-Targeted Research


3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile (CAS 141333-36-0) is a substituted phenylacetonitrile derivative with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol [1]. This compound serves as a crucial synthetic building block in medicinal chemistry, most notably as the core phenylacetonitrile intermediate in the multi-step synthesis of Cilomilast (Ariflo™, SB-207499), an orally active, second-generation phosphodiesterase-4 (PDE4) inhibitor that reached Phase III clinical trials for COPD [2]. Its structure features a characteristic 3-cyclopentyloxy-4-methoxy substitution pattern on the phenyl ring, a pharmacophore essential for potent PDE4 binding and anti-inflammatory activity in advanced analogs [3].

Why Substituting 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile with Unsubstituted Phenylacetonitrile Analogs Fails in PDE4 Inhibitor Programs


Procurement of a generic, unsubstituted phenylacetonitrile—such as 3,4-dimethoxyphenylacetonitrile (CAS 93-17-4)—in place of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile (CAS 141333-36-0) is scientifically invalid for PDE4-targeted projects. The 3-cyclopentyloxy group is not an interchangeable substituent; it is a critical pharmacophoric element directly responsible for high-affinity binding to the PDE4 catalytic domain [1]. Structure-activity relationship (SAR) studies on the Cilomilast scaffold demonstrate that the specific spatial arrangement of the cyclopentyloxy, nitrile, and carboxylic acid moieties is essential for optimal enzyme inhibition and oral bioavailability [2]. Removing or altering this group—for instance, using a simpler methoxy analog—results in a compound that lacks the necessary lipophilicity and steric bulk to occupy the PDE4 active site, thereby compromising the entire downstream synthetic pathway and yielding inactive or sub-potent final candidates [3]. The quantitative evidence below confirms the distinct functional advantage conferred by this specific substitution pattern.

Quantitative Differentiation of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile: Head-to-Head Potency and Selectivity Data


PDE4A Inhibitory Potency: Direct Comparison with the Gold-Standard PDE4 Inhibitor Rolipram

In a direct, quantitative comparison, 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile demonstrates an IC50 of 553 nM against recombinant human PDE4A overexpressed in HEK293 cells, as measured by an HTRF-based cAMP hydrolysis immunoassay [1]. This potency, while moderate for the isolated building block, is approximately 184-fold less potent than the reference PDE4 inhibitor (R,S)-Rolipram, which exhibits an IC50 of 3 nM against the same PDE4A isoform under comparable assay conditions [2]. This differential is not a deficit; rather, it precisely defines the compound's intended role as a non-optimized, synthetically versatile core fragment. Its intrinsic, measurable activity against PDE4A confirms that the cyclopentyloxy-methoxy substitution pattern is a validated starting point for medicinal chemistry optimization, whereas simpler phenylacetonitriles (e.g., 3,4-dimethoxyphenylacetonitrile) show no detectable PDE4A inhibition [3].

PDE4 Inhibition Inflammation COPD Asthma

Purity Specification: Defined 95% Purity Grade for Reproducible Intermediate Synthesis

The commercially available 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile is supplied with a standard purity specification of 95%, as confirmed by vendor Certificate of Analysis (CoA) and supported by analytical data including NMR, HPLC, or GC . This level of purity is explicitly defined for its intended use as a synthetic intermediate in multi-step organic syntheses, such as the preparation of Cilomilast [1]. In contrast, many research-grade building blocks are offered at higher nominal purities (e.g., 97% or 98%) but often without the same rigorous, application-specific characterization or batch-to-batch consistency. The defined 95% purity provides a cost-effective, fit-for-purpose standard that ensures the key subsequent transformation—conversion of the nitrile to a carboxylic acid or further functionalization—proceeds with predictable and reproducible yields, minimizing the risk of side reactions from undefined impurities [2].

Chemical Synthesis Intermediate Quality Control Reproducibility

Validated Synthetic Intermediate: Documented Yield and Route to a Phase III PDE4 Inhibitor

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile is not merely a theoretical building block; it is a fully validated, essential intermediate in the published, multi-step synthesis of Cilomilast (Ariflo™), an orally active PDE4 inhibitor that advanced to Phase III clinical trials [1]. The established synthetic route involves the conversion of 3-cyclopentyloxy-4-methoxybenzaldehyde to this acetonitrile derivative via a two-step sequence (bromination followed by cyanide displacement) [2]. While the exact isolated yield for this specific step is not disclosed in the primary literature accessible here, the patent literature (US Patent 5,552,438) describes analogous transformations proceeding with high efficiency (typically >80% yield) under optimized conditions [3]. This contrasts sharply with generic phenylacetonitriles, which lack a documented, high-yielding pathway to clinically relevant PDE4 inhibitors and would require extensive de novo optimization of synthetic routes and reaction conditions.

Medicinal Chemistry Process Chemistry Cilomilast Drug Synthesis

Structural Selectivity: The 3-Cyclopentyloxy-4-methoxy Motif as a Privileged PDE4 Pharmacophore

Comparative molecular field analysis (CoMFA) and extensive SAR studies on PDE4 inhibitors have established the 3-cyclopentyloxy-4-methoxyphenyl moiety as a privileged pharmacophore for achieving high-affinity, subtype-selective PDE4 inhibition [1]. This specific substitution pattern is present in multiple advanced clinical candidates, including Cilomilast and CDP840, where it confers a 10- to 100-fold increase in PDE4 inhibitory potency compared to analogs bearing simpler alkoxy or unsubstituted phenyl rings [2]. For instance, the cyclopentyloxy group enhances lipophilicity and fills a critical hydrophobic pocket within the PDE4 active site, while the 4-methoxy group participates in key hydrogen-bonding interactions with the catalytic machinery [3]. Replacing this motif with a 3,4-dimethoxy or 4-methoxy-only substitution pattern results in a complete loss of PDE4 inhibitory activity, as demonstrated by the inactivity of homoveratronitrile (3,4-dimethoxyphenylacetonitrile) in PDE4 assays [4].

Structure-Activity Relationship Pharmacophore PDE4 Drug Design

Primary Application Scenarios for 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile (CAS 141333-36-0) in PDE4-Focused R&D


Medicinal Chemistry: Synthesis of Novel PDE4 Inhibitors for Respiratory and Inflammatory Diseases

This compound is the optimal starting material for the de novo synthesis of novel PDE4 inhibitors targeting asthma, COPD, and other inflammatory conditions [1]. Its validated PDE4A inhibitory activity (IC50 553 nM) [2] and established role in the synthesis of Cilomilast [3] provide a strong rationale for its use in SAR campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties. Researchers can leverage the cyclopentyloxy-methoxy pharmacophore to explore new chemical space around the phenylacetonitrile core, confident that the base scaffold already possesses measurable, target-specific bioactivity.

Process Chemistry: Development of Scalable and Cost-Effective Synthetic Routes to PDE4 Inhibitors

For process chemists, this compound represents a key intermediate with a defined purity specification (95%) [1] and a documented synthetic pathway from commercially available 3-cyclopentyloxy-4-methoxybenzaldehyde [2]. Its use in the multi-step synthesis of Cilomilast [3] demonstrates its compatibility with standard organic transformations (e.g., nitrile hydrolysis, alkylation, cyclization) and its potential for scale-up. The defined purity ensures batch-to-batch consistency, which is critical for developing robust, reproducible manufacturing processes for advanced PDE4 inhibitor candidates.

Chemical Biology: Development of PDE4-Targeted Chemical Probes and Tool Compounds

The intrinsic PDE4A inhibitory activity of this building block (IC50 553 nM) [1] makes it a valuable starting point for the synthesis of chemical probes to study PDE4 isoform function, localization, and dynamics in cellular models of inflammation [2]. By incorporating this validated pharmacophore into probe molecules (e.g., fluorescent or biotinylated derivatives), researchers can investigate PDE4 biology with a tool that retains measurable, albeit moderate, affinity for the target. This is a significant advantage over using completely inactive or untested scaffolds, which would require extensive optimization before any biological interrogation is possible [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.